Tiropramide hydrochloride synthesis from L-tyrosine
Tiropramide hydrochloride synthesis from L-tyrosine
An In-Depth Technical Guide to the Synthesis of Tiropramide Hydrochloride from L-Tyrosine
Abstract
Tiropramide, a potent smooth muscle relaxant, is of significant interest in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic pathway to Tiropramide hydrochloride, utilizing the chiral precursor L-tyrosine. The synthesis is dissected into four primary stages: N,O-dibenzoylation, mixed anhydride-mediated amidation, selective O-debenzoylation, and final etherification followed by salt formation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The causality behind experimental choices, potential optimizations, and process validation are discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Tiropramide is an antispasmodic drug that exerts its effect by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn modulates calcium ion levels within smooth muscle cells, leading to relaxation.[1][2] Its therapeutic applications include alleviating acute spasmodic pain associated with various gastrointestinal, biliary, and urinary tract disorders.[3]
The synthesis of Tiropramide presents a fascinating challenge in multi-step organic chemistry, requiring careful control of protecting groups and reaction conditions to achieve the desired product with high purity and yield. L-tyrosine serves as an ideal and cost-effective starting material, providing the core chiral backbone of the final molecule.
Retrosynthetic Analysis
A logical retrosynthetic analysis of Tiropramide hydrochloride reveals a convergent strategy. The final molecule is disconnected at the ether linkage and the amide bond. The key intermediate is N-benzoyl-L-tyrosyl-di-n-propylamide, which itself derives from a protected L-tyrosine derivative. This strategy isolates the main chemical challenges—amide bond formation and selective functionalization of the phenolic hydroxyl group—into discrete, manageable steps.
Caption: Retrosynthetic pathway for Tiropramide HCl from L-Tyrosine.
The Synthetic Pathway: Principles and Protocols
The forward synthesis is designed as a four-step sequence, optimized for yield, purity, and operational simplicity.
Step 1: N,O-Dibenzoylation of L-Tyrosine
The synthesis commences with the protection of both the primary amine and the phenolic hydroxyl group of L-tyrosine. This is efficiently achieved via a Schotten-Baumann reaction, a robust method for acylation in a biphasic aqueous-organic system.[4][5]
Causality and Expertise: Using an aqueous solution of an inorganic base like sodium carbonate or sodium hydroxide serves a dual purpose: it deprotonates the functional groups of L-tyrosine, rendering them nucleophilic, and simultaneously neutralizes the HCl byproduct generated from the benzoyl chloride acylating agent.[6][7] This prevents the protonation of the amino group, which would otherwise render it unreactive. The reaction is typically performed at a controlled, low temperature to manage exothermicity and minimize side reactions. The subsequent addition of an alcohol like methanol aids in the crystallization of the product, O,N-dibenzoyl-L-tyrosine, ensuring high purity.[8]
Detailed Experimental Protocol:
-
In a 5000 mL four-necked reaction flask equipped with a mechanical stirrer and thermometer, add 2000 mL of purified water and 110 g of sodium carbonate.[6]
-
Cool the mixture to 10°C with an ice bath.
-
Add 100 g of L-tyrosine, followed by the controlled addition of 100 g of benzoyl chloride, ensuring the temperature is maintained at or below 25°C.[6]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Slowly add 600 mL of methanol dropwise and continue stirring for 1 hour.[6]
-
Cool the mixture to 5°C.
-
Carefully add approximately 700 g of concentrated hydrochloric acid dropwise to acidify the mixture, causing the product to precipitate fully.
-
Stir for an additional hour, then collect the solid product by centrifugation or filtration.
-
Wash the solid cake with 300 mL of purified water and dry under vacuum at 80°C for 10 hours to yield O,N-dibenzoyl-L-tyrosine.[6]
Step 2 & 3: One-Pot Amidation and Selective O-Debenzoylation
This phase of the synthesis is a critical sequence where the carboxylic acid is converted to a dipropylamide, followed by the selective removal of the O-benzoyl protecting group to unmask the phenolic hydroxyl for the subsequent etherification. A mixed anhydride coupling method is employed for the amidation, which is known for its high efficiency and for minimizing racemization, a crucial consideration when working with chiral substrates.[3][9]
Causality and Expertise: The carboxylic acid of O,N-dibenzoyl-L-tyrosine is first activated with ethyl chloroformate in the presence of a tertiary amine base like triethylamine. This forms a highly reactive mixed carboxylic-carbonic anhydride intermediate.[2] The subsequent nucleophilic attack by di-n-propylamine proceeds rapidly at the carboxylic carbonyl, which is more electrophilic than the carbonic carbonyl, leading to the desired amide. Following the amide formation, a carefully controlled alkaline hydrolysis is performed. The phenolic ester (O-benzoyl) is significantly more labile to hydrolysis than the N-benzoyl amide group due to the better leaving group nature of the phenoxide. Using a base like sodium hydroxide in an alcohol-water system at low temperatures allows for the selective cleavage of the ester bond, yielding N-benzoyl-L-tyrosyl-di-n-propylamide.[2]
Detailed Experimental Protocol:
-
In a 1000 mL four-necked flask, suspend 40 g of O,N-dibenzoyl-L-tyrosine in 300 mL of ethyl acetate and cool the mixture to 0°C.[2]
-
Add 22 g of triethylamine dropwise, and stir for 30 minutes.
-
Add 25 g of ethyl chloroformate dropwise, maintaining the temperature at or below 30°C, and stir for another 30 minutes to form the mixed anhydride.[2]
-
Add 33 g of di-n-propylamine to the reaction mixture. Allow the temperature to rise to 40°C and stir for 30 minutes to complete the amidation.
-
Perform a work-up by adding 5 g of concentrated hydrochloric acid and 100 mL of water. Stir for 15 minutes, then separate the aqueous layer. Wash the organic layer with a brine solution (30 g NaCl in 100 mL water).[2]
-
Distill the organic layer under reduced pressure at 40°C until solids begin to precipitate.
-
Cool the concentrated mixture to 0°C and add 300 mL of isopropanol, followed by 5 g of sodium hydroxide. Stir at 0°C for 1 hour to effect selective hydrolysis.[2]
-
Adjust the pH to ~1.0-2.0 with a mixture of 30 g concentrated HCl and 100 mL purified water. Stir at 0°C for 1 hour to precipitate the product.
-
Collect the solid by centrifugation, wash with a 1:1 mixture of purified water and ethanol (60 mL total), and dry under vacuum at 80°C to yield N-benzoyl-L-tyrosyl-di-n-propylamine.[2]
Step 4: Etherification and Hydrochloride Salt Formation
The final steps involve the formation of the ether linkage via a Williamson ether synthesis, followed by conversion to the hydrochloride salt for improved stability and bioavailability.
Causality and Expertise: The free phenolic hydroxyl group of the intermediate is deprotonated by a strong base (e.g., sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-(diethylamino)ethyl chloride hydrochloride in a classic SN2 reaction to form the ether. The use of a phase-transfer catalyst or a catalyst like ethylenediamine tetraacetic acid (EDTA) can be beneficial in this step to improve reaction rates and yields by facilitating the interaction between the aqueous base and the organic substrate.[8] Finally, bubbling anhydrous hydrogen chloride gas through a solution of the Tiropramide free base in a non-polar solvent like acetone or ethyl acetate affords the crystalline hydrochloride salt.[8]
Detailed Experimental Protocol:
-
In a suitable reaction vessel, dissolve N-benzoyl-L-tyrosyl-di-n-propylamine (1 molar equivalent) in an appropriate solvent such as toluene or in an aqueous solution of an inorganic base (e.g., 25:1 purified water to sodium hydroxide by mass).[8]
-
Add ethylenediamine tetraacetic acid (EDTA, 0.06-0.07 molar equivalents) as a catalyst.[8]
-
Add 2-diethylaminoethyl chloride hydrochloride (1-2 molar equivalents) to the mixture.[8]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the Tiropramide free base.
-
Dissolve the crude free base in ethyl acetate. Cool the solution to 0°C and introduce anhydrous hydrogen chloride gas with stirring until the pH reaches ~2.0, causing Tiropramide hydrochloride to precipitate.[8]
-
Collect the crystalline solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Data Presentation and Workflow
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of Tiropramide hydrochloride.
| Step | Transformation | Starting Material | Key Reagents | Product | Reported Yield | Purity | Reference |
| 1 | N,O-Dibenzoylation | L-Tyrosine | Benzoyl Chloride, Na₂CO₃, HCl | O,N-Dibenzoyl-L-tyrosine | ~98% (by mass) | >99% | [6][8] |
| 2/3 | Amidation & O-Debenzoylation | O,N-Dibenzoyl-L-tyrosine | Ethyl Chloroformate, Dipropylamine, NaOH | N-benzoyl-L-tyrosyl-di-n-propylamine | ~80% | >99% | [2] |
| 4 | Etherification & Salt Formation | N-benzoyl-L-tyrosyl-di-n-propylamine | 2-(Diethylamino)ethyl chloride HCl, NaOH, HCl gas | Tiropramide Hydrochloride | High | High | [8] |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Experimental Workflow Visualization
The overall laboratory workflow can be visualized as a sequential process involving reaction, isolation, and purification at each major stage.
Caption: High-level experimental workflow for Tiropramide HCl synthesis.
Conclusion
The synthesis of Tiropramide hydrochloride from L-tyrosine is a well-established process that employs fundamental organic reactions in a strategic sequence. By leveraging a robust protection-deprotection strategy and efficient coupling reactions, the target molecule can be obtained in high yield and purity. The protocols detailed in this guide, grounded in principles of reaction mechanism and process chemistry, provide a reliable foundation for the laboratory-scale synthesis and further process development of this important pharmaceutical agent.
References
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